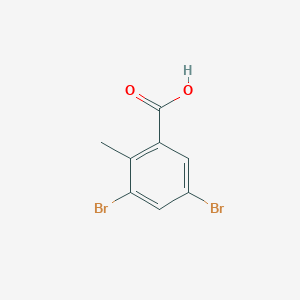

3,5-Dibromo-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromo-2-methylbenzoic acid, such as 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, involves complex coordination polymers and the influence of solvents on the self-assembly and structure of these compounds. The process typically requires careful control of reaction conditions to achieve the desired product with high purity and yield. Various methodologies, including bromination, diazotization, and hydrolysis, are employed to synthesize and modify these compounds to achieve the desired chemical structure and properties (Pedireddi & Varughese, 2004).

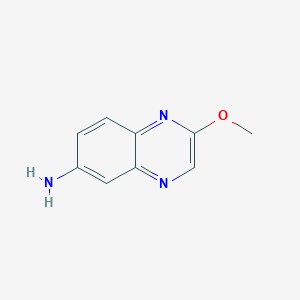

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-3,5-diiodobenzoic acid and its bromo derivative, has been elucidated using techniques like single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. These analyses provide insight into the molecular geometry, intra- and inter-molecular interactions, and the electronic structure of the molecules, offering valuable information on how these structures influence the chemical and physical properties of the compound (Yıldırım et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving 3,5-Dibromo-2-methylbenzoic acid derivatives often include substitutions, where the bromo groups play a crucial role in facilitating reactions such as bromination, nitration, and the formation of Schiff bases. These reactions are essential for the synthesis of various chemical products and for modifications to the compound that tailor its properties for specific applications. For instance, Schiff base formation involving 3,5-dibromosalicylaldehyde showcases the compound's reactivity and its utility in synthesizing complex molecules with potential biological activities (Wang et al., 2007).

Wissenschaftliche Forschungsanwendungen

Preparation of Biologically Active Compounds

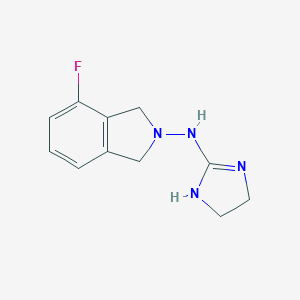

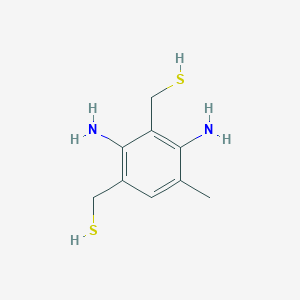

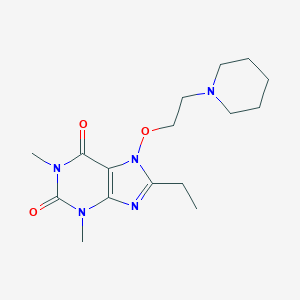

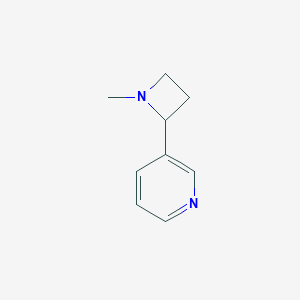

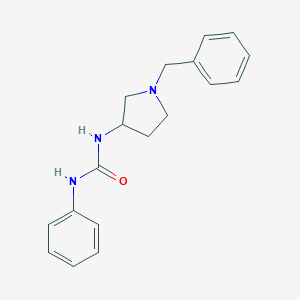

- Summary of Application : 3,5-Dibromo-2-methylbenzoic Acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds . These compounds include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound that can be synthesized from 3,5-Dibromo-2-methylbenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

“3,5-Dibromo-2-methylbenzoic acid” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, indicating harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

3,5-dibromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXVIRBOFKOMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591203 |

Source

|

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-methylbenzoic acid | |

CAS RN |

100958-94-9 |

Source

|

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B34457.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)